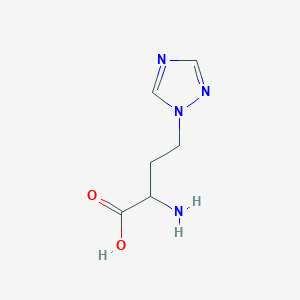
2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido (dithio)carbonate to form 1,2,4-triazole benzoic acids . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This interaction can modulate various biological pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid can be compared with other similar compounds, such as:
These compounds share the triazole ring structure but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific arrangement of atoms, which can result in different biological activities and applications.
Propriétés
Formule moléculaire |
C6H10N4O2 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
2-amino-4-(1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C6H10N4O2/c7-5(6(11)12)1-2-10-4-8-3-9-10/h3-5H,1-2,7H2,(H,11,12) |
Clé InChI |
SFUYLUICPNWHJH-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


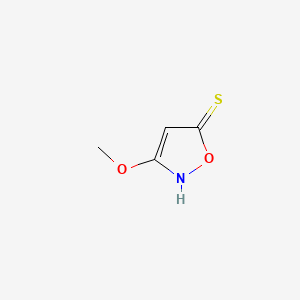
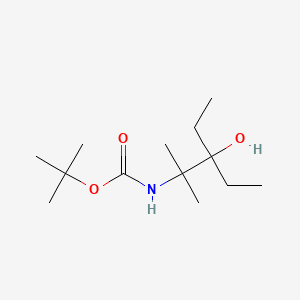
![1-(Benzo[b]thiophen-2-ylmethyl)piperazine](/img/structure/B13585219.png)

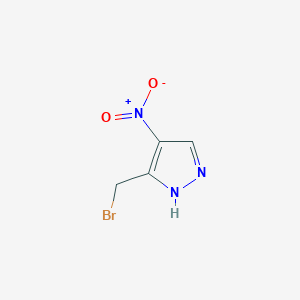
aminedihydrochloride](/img/structure/B13585233.png)
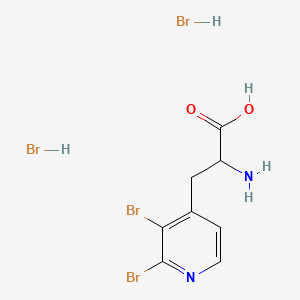

![5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13585249.png)
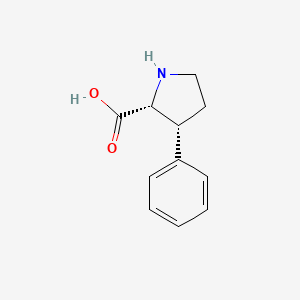



![2-(Benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B13585273.png)
